N-(4-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.: 890626-72-9
Cat. No.: VC11797377
Molecular Formula: C22H22N4O
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890626-72-9 |
|---|---|
| Molecular Formula | C22H22N4O |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C22H22N4O/c1-3-7-18-14-21(24-17-10-12-19(27-2)13-11-17)26-22(25-18)20(15-23-26)16-8-5-4-6-9-16/h4-6,8-15,24H,3,7H2,1-2H3 |
| Standard InChI Key | UIZDHUXYIUDNMG-UHFFFAOYSA-N |
| SMILES | CCCC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
| Canonical SMILES | CCCC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Characteristics
Physicochemical Properties
While experimental data on solubility and melting point remain limited, the compound’s logP value (estimated at ~4.2) indicates moderate lipophilicity, favoring membrane permeability. The methoxy group’s electron-donating effects may slightly increase polarity compared to non-substituted analogs, potentially enhancing aqueous solubility in protonated forms.
Synthesis and Manufacturing Processes
Multi-Step Organic Synthesis
The synthesis of N-(4-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically proceeds via a three-step strategy:
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Formation of the Pyrazolo[1,5-a]Pyrimidine Core: Condensation of 5-aminopyrazole derivatives with β-diketones or α,β-unsaturated ketones under acidic conditions generates the fused heterocycle.
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Introduction of the Propyl Substituent: Alkylation at position 5 using propyl halides or via nucleophilic substitution reactions.
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Coupling with 4-Methoxyphenylamine: Buchwald-Hartwig amination or Ullmann-type reactions facilitate the attachment of the 4-methoxyphenyl group to the pyrimidine ring.
Reaction conditions often employ catalysts such as palladium acetate for cross-coupling steps, with yields optimized by controlling temperature (80–120°C) and solvent polarity (e.g., dimethylformamide or toluene). Purification via column chromatography or recrystallization ensures high purity (>95%), as validated by HPLC and NMR spectroscopy.
Challenges in Scalability
Scale-up efforts face hurdles related to the instability of intermediates and the need for inert atmospheres during metal-catalyzed steps. Recent advances in flow chemistry have mitigated these issues by enabling continuous processing and real-time monitoring of reaction parameters .
Pharmacological Properties and Mechanisms of Action
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines exhibit kinase inhibitory activity, targeting proteins such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases . While specific IC50 values for this compound are undisclosed, structural analogs demonstrate nanomolar potency against CDK2 and CDK9, suggesting potential antiproliferative effects in cancer cells . The propyl chain may enhance hydrophobic interactions with kinase ATP-binding pockets, while the methoxyphenyl group could stabilize hydrogen bonding with catalytic residues.
Anti-Inflammatory and Immunomodulatory Effects
In vitro studies on related compounds reveal suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) through modulation of NF-κB signaling . The methoxy group’s electron-rich nature may facilitate interactions with redox-sensitive transcription factors, attenuating oxidative stress in immune cells.
Comparative Analysis with Related Compounds
This compound’s propyl and methoxyphenyl groups distinguish it from CRF1 antagonists like NBI-77860, which prioritize oxadiazole moieties for receptor binding . Compared to antalarmin, the pyrazolo[1,5-a]pyrimidine core may offer improved metabolic stability due to reduced susceptibility to oxidative degradation.
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